molecular formula C18H18N4O4 B11030979 1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-3-methyl-1H-1,2,3-triazol-3-ium-5-olate

1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-3-methyl-1H-1,2,3-triazol-3-ium-5-olate

Cat. No.: B11030979
M. Wt: 354.4 g/mol
InChI Key: OHNVSLFZVNZGBY-UHFFFAOYSA-N
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Description

5-[(3-METHOXYANILINO)CARBONYL]-3-(3-METHOXYPHENYL)-1-METHYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-METHOXYANILINO)CARBONYL]-3-(3-METHOXYPHENYL)-1-METHYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.

    Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide.

    Formation of the Anilino Carbonyl Group: The anilino carbonyl group can be introduced through a coupling reaction between an aniline derivative and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, triazole derivatives are known for their antimicrobial and antifungal properties. This compound can be studied for its potential biological activities, including its ability to inhibit the growth of certain pathogens.

Medicine

In medicine, the compound can be explored for its potential therapeutic applications. Triazole derivatives have been studied for their anticancer, antiviral, and anti-inflammatory properties. This compound may exhibit similar activities and can be a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(3-METHOXYANILINO)CARBONYL]-3-(3-METHOXYPHENYL)-1-METHYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with biological molecules, facilitating its binding to enzymes and receptors. The methoxy groups can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. The anilino carbonyl group can participate in various chemical reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(3-METHOXYANILINO)CARBONYL]-3-(3-METHOXYPHENYL)-1-METHYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE lies in its specific substitution pattern and the presence of both methoxy and anilino carbonyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N,1-bis(3-methoxyphenyl)-3-methyl-5-oxo-2H-triazol-3-ium-4-carboximidate

InChI

InChI=1S/C18H18N4O4/c1-21-16(17(23)19-12-6-4-8-14(10-12)25-2)18(24)22(20-21)13-7-5-9-15(11-13)26-3/h4-11H,1-3H3,(H-,19,20,23,24)

InChI Key

OHNVSLFZVNZGBY-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(C(=O)N(N1)C2=CC(=CC=C2)OC)C(=NC3=CC(=CC=C3)OC)[O-]

Origin of Product

United States

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